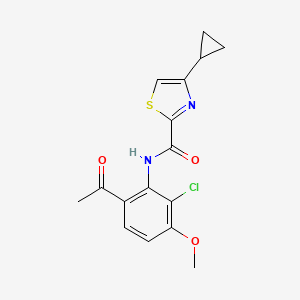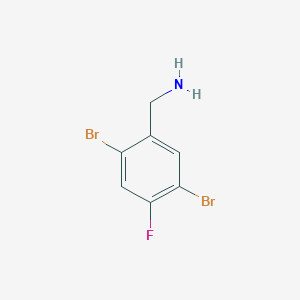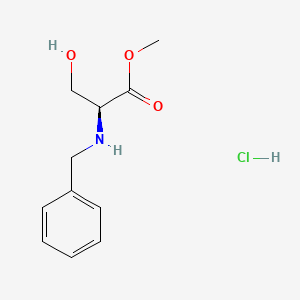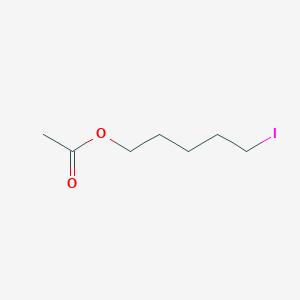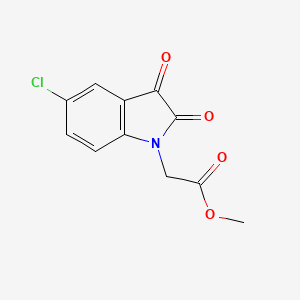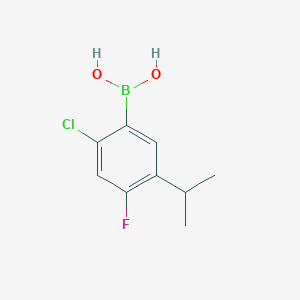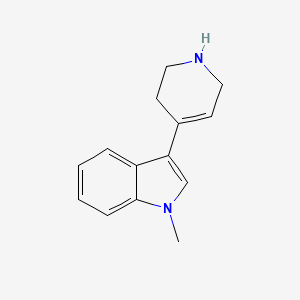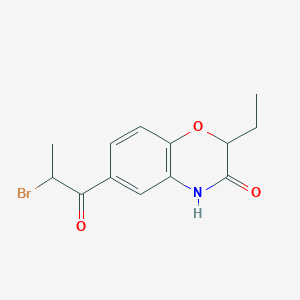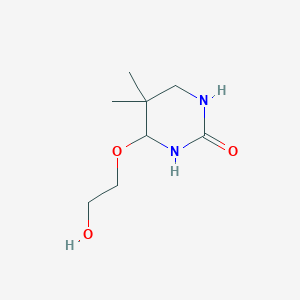
2-Cyano-2-(methoxyimino)acetamide
Overview
Description
“2-Cyano-2-(methoxyimino)acetamide”, also known as cymoxanil, is an aliphatic nitrogen fungicide . It is used extensively in the agricultural industry, particularly for the protection of vegetables and fruits . The molecular formula of this compound is C7H10N4O3 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Cyano-2-(methoxyimino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Cyano-2-(methoxyimino)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 198.1793 .Physical And Chemical Properties Analysis
“2-Cyano-2-(methoxyimino)acetamide” appears as colourless, odourless crystals . It has a density of 1.31 at 25 °C and a melting point of 160-161 °C .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Long-term consumption of agricultural products that contain residual pesticides like this one can cause a great damage to human health, such as sudden and acute poisoning .
Future Directions
The future directions of “2-Cyano-2-(methoxyimino)acetamide” could involve the development of improved methods for its detection in various environments. For instance, a dual-channel ratiometric method has been presented for improved colorimetric and fluorometric visualization of this fungicide . This method enables assays to perform on-site and visual detection by observing fluorescence color shades in either aqueous solutions and on wetted filter paper strips .
properties
CAS RN |
60860-24-4 |
|---|---|
Product Name |
2-Cyano-2-(methoxyimino)acetamide |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
InChI Key |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


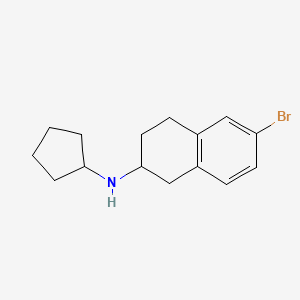
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)

